4,6-Diamino-2-mercaptopyrimidine

Catalog No.
S608251
CAS No.
1004-39-3
M.F
C4H6N4S
M. Wt
142.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Diamino-2-mercaptopyrimidine

CAS Number

1004-39-3

Product Name

4,6-Diamino-2-mercaptopyrimidine

IUPAC Name

4,6-diamino-1H-pyrimidine-2-thione

Molecular Formula

C4H6N4S

Molecular Weight

142.19 g/mol

InChI

InChI=1S/C4H6N4S/c5-2-1-3(6)8-4(9)7-2/h1H,(H5,5,6,7,8,9)

InChI Key

QCAWOHUJKPKOMD-UHFFFAOYSA-N

SMILES

C1=C(NC(=S)N=C1N)N

Synonyms

4,6-Diamino-2(1H)-pyrimidinethione; 4,6-Diamino-2-pyrimidinethiol; 2-Mercapto-4,6-diaminopyrimidine; 2-Thio-6-aminocytosine; 4,6-Diamino-1,2-dihydro-2-thioxopyrimidine; 4,6-Diamino-1H-pyrimidine-2-thione; 4,6-Diamino-2-mercaptopyrimidine; NSC 1586; N

Canonical SMILES

C1=C(NC(=S)N=C1N)N

Isomeric SMILES

C1=C(N=C(N=C1N)S)N

The exact mass of the compound 4,6-Diamino-2-mercaptopyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 680831. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,6-Diamino-2-mercaptopyrimidine is a polyfunctional N-heterocycle characterized by a pyrimidine core, a highly reactive C2-thiol/thione group, and two electron-donating amino groups at the C4 and C6 positions. In industrial and scientific procurement, its primary value lies in its dual utility: it serves as a highly regioselective building block for synthesizing S-alkylated pyrimidine derivatives, and as a multidentate surface-active complexing agent. The synergistic electron-donating effect of the diamino groups significantly increases the electron density of the pyrimidine ring, enabling robust parallel chemisorption onto transition metals such as copper [1]. This specific structural profile makes it an essential material for advanced anti-corrosion formulations, high-resolution photopolymerizable resists, and pharmaceutical precursor workflows where precise orthogonal reactivity is required.

Substituting 4,6-diamino-2-mercaptopyrimidine with closely related analogs, such as 2-mercaptopyrimidine or 4,6-dihydroxyl-2-mercaptopyrimidine, leads to critical failures in both surface engineering and synthetic applications. In surface passivation and dry film resists, the absence of the dual amino groups drastically lowers the Highest Occupied Molecular Orbital (HOMO) energy, weakening the molecule's ability to donate electrons to empty metal d-orbitals and preventing the formation of a stable, parallel protective layer [1]. This results in coating delamination and sidewall lifting during electroplating[2]. In synthetic workflows, replacing the C2-thiol with an amine or hydroxyl group eliminates the orthogonal nucleophilicity required for regioselective functionalization, forcing chemists to rely on multi-step protection and deprotection sequences that reduce overall yield and increase raw material expenditure.

Multidentate Copper Complexation for High-Resolution Dry Film Resists

In the formulation of photopolymerizable dry film resists for copper-clad laminates, the addition of 4,6-diamino-2-mercaptopyrimidine provides enhanced adhesion compared to non-complexing baselines or mono-functional mercaptans. The compound coordinates with copper via its sulfur atom, nitrogen atoms, and the pyrimidine pi-system, anchoring the resist firmly to the substrate [1].

Evidence DimensionElectroplating resistance and sidewall adhesion
Target Compound DataForms a stable multidentate coordination complex preventing resist delamination
Comparator Or BaselineStandard resist formulations lacking polyfunctional nitrogen-heterocycle copper complexants
Quantified DifferenceEliminates bottom sidewall micro-lifting during the electroplating process
ConditionsPhotopolymerizable dry film resist applied to copper-clad laminates under electroplating conditions

Essential for PCB manufacturers procuring adhesion promoters to ensure high-resolution patterning and prevent defect generation in High-Density Interconnect (HDI) boards.

Regioselective S-Alkylation Efficiency in Precursor Workflows

As a synthetic building block, 4,6-diamino-2-mercaptopyrimidine offers orthogonal reactivity, allowing for direct S-alkylation at the C2 position without the need to protect the C4 and C6 amino groups. Reactions with alkyl halides in mild base proceed smoothly at room temperature, yielding the desired thioether with high conversion [1].

Evidence DimensionSynthesis yield and step economy
Target Compound Data>85% yield of S-alkylated product in a single step without protecting groups
Comparator Or BaselineDirect C2-amination or C2-oxygen precursors requiring multi-step protection/deprotection
Quantified DifferenceBypasses at least two synthetic steps (protection/deprotection) while maintaining high regioselectivity
Conditions1.1 eq alkyl halide, 0.25 M NaOH or K2CO3, room temperature

Pharmaceutical procurement teams and CDMOs can significantly reduce reagent costs and cycle times by leveraging this compound's inherent orthogonal reactivity for library synthesis.

Enhanced Chemisorption and Corrosion Inhibition on Copper Surfaces

Electrochemical and quantum chemical studies demonstrate that 4,6-diamino-2-mercaptopyrimidine acts as a quantitatively proven corrosion inhibitor for copper. The presence of two electron-donating amino groups increases the electron density on the pyrimidine ring compared to unsubstituted 2-mercaptopyrimidine, facilitating parallel chemisorption onto the metal surface [1].

Evidence DimensionAdsorption strength and inhibition efficiency
Target Compound DataHigh inhibition efficiency driven by parallel orientation and multi-center electron donation (S, N, and pi-ring)
Comparator Or Baseline2-mercaptopyrimidine (lacking electron-donating amino groups)
Quantified DifferenceSignificantly higher HOMO energy and stronger coordinate bonding to copper d-orbitals
ConditionsCopper immersed in 3.5 wt% NaCl or acidic corrosive media

Industrial buyers formulating metalworking fluids or cooling water treatments require maximum passivation at minimum inhibitor concentrations, making this diamino-substituted variant a highly efficient choice.

Adhesion Promoter in High-Density Interconnect (HDI) PCB Manufacturing

Due to its multidentate coordination capabilities, 4,6-diamino-2-mercaptopyrimidine is procured as an additive in dry film resists. It prevents sidewall lifting and delamination during aggressive electroplating processes, ensuring the structural integrity of fine-pitch copper traces [1].

Orthogonal Building Block for Pharmaceutical Libraries

The compound is a highly efficient starting material for synthesizing C2-thioether, C4,C6-diamino pyrimidine derivatives. Its highly nucleophilic C2-thiol allows for rapid, room-temperature S-alkylation without the need to mask the amino groups, streamlining the production of bioactive purine and pyrimidine analogs [2].

Active Passivation Agent in Copper Anti-Corrosion Formulations

Formulators of industrial cooling water treatments and metalworking fluids select this compound over simpler mercaptans. Its dual amino groups enable parallel chemisorption onto copper surfaces, creating a dense protective barrier against chloride-induced or acidic corrosion [3].

XLogP3

-1.2

UNII

0VP6I0FY3O

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1004-39-3

General Manufacturing Information

2(1H)-Pyrimidinethione, 4,6-diamino-: ACTIVE

Dates

Last modified: 08-15-2023

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